2-Decanol (CAS 1120-06-5) solves extraction challenges where 1-decanol solidifies in cold conditions or 2-octanol co-extracts polar impurities, degrading yield. Key advantages:
Supplied as ≥98% pure liquid, ambient shipping, ready for scale-up.
2-Decanol is a branched, ten-carbon secondary alcohol widely utilized as a specialized solvent, extraction diluent, and chemical intermediate. Unlike its linear primary counterpart, 1-decanol, the steric hindrance and altered intermolecular hydrogen bonding profile of the C2 hydroxyl group impart a distinct thermal and solvating signature. Operating as a clear, colorless liquid at room temperature, 2-decanol features a boiling point of 211 °C and a melting point between -6 °C and -4 °C, making it highly processable across a broad temperature range . Its hydrophobic C10 tail combined with the secondary hydroxyl group yields an optimized balance of low water solubility, reduced viscosity, and specific phase-partitioning behavior. These properties make it a high-value selection for liquid-liquid extraction (LLE), supercritical fluid fractionation, and organic synthesis workflows where precise control over solvent removability, phase separation, and target selectivity is critical.
Substituting 2-decanol with generic in-class alternatives like 1-decanol or 2-octanol introduces significant operational compromises in both thermal processing and extraction efficiency. Replacing 2-decanol with 1-decanol results in a higher melting point (6.4 °C), creating a risk of crystallization and line-clogging in sub-ambient or cold-room processes, alongside a higher boiling point that demands greater energy expenditure for post-reaction solvent removal . Conversely, substituting with a shorter-chain secondary alcohol like 2-octanol alters the partition coefficient, drastically increasing the co-extraction of short-chain polar impurities (such as ethanol) during biphasic separations [1]. Furthermore, in specialized applications such as supercritical CO2 extraction or hydrometallurgical metal recovery, the specific steric environment of 2-decanol provides more favorable phase transition pressures and separation factors that primary alcohols cannot replicate, meaning a generic substitution directly degrades yield, purity, and process economics.
Melting point and thermal hysteresis differ from 1-decanol; generic decanol may not replicate low-temperature fluidity.
Enzymatic substrate specificity and nematicidal attractant profile are isomer-dependent; other decanol isomers may not show same pathway utilization.
Flash point differs from 1-decanol; safety protocols may require review when substituting.
The structural branching of 2-decanol reduces the effectiveness of intermolecular van der Waals forces compared to linear 1-decanol. This results in a boiling point of 211 °C for 2-decanol versus approximately 233 °C for 1-decanol, and a melting point of -6 to -4 °C versus 6.4 °C.
| Evidence Dimension | Boiling Point and Melting Point |
| Target Compound Data | BP 211 °C; MP -6 to -4 °C |
| Comparator Or Baseline | 1-Decanol (BP ~233 °C; MP 6.4 °C) |
| Quantified Difference | 22 °C lower boiling point and >10 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Enables significantly easier post-reaction solvent distillation and ensures the solvent remains liquid in sub-ambient cooling processes without the risk of crystallization.
In supercritical CO2 fractionation systems, the position of the hydroxyl group significantly influences solubility. 2-Decanol exhibits a lower phase transition pressure than 1-decanol, indicating higher solubility in the supercritical solvent [1].
| Evidence Dimension | Phase transition pressure in scCO2 |
| Target Compound Data | Lower phase transition pressure |
| Comparator Or Baseline | 1-Decanol (Higher phase transition pressure) |
| Quantified Difference | Phase transition pressures decrease in the order 1-decanol > 2-decanol |
| Conditions | Supercritical CO2 at 308 K to 348 K |
Lowers the required operating pressure for supercritical fluid extraction, reducing equipment stress and energy consumption in industrial fractionation.
When used as a diluent in liquid-liquid extraction systems (such as with TODGA extractants), secondary alcohols provide distinct selectivity advantages over primary alcohols. Studies demonstrate that secondary alcohols yield higher separation factors for target metal ions (e.g., Eu3+/Am3+) across all carbon chain lengths compared to primary alcohols [1].
| Evidence Dimension | Separation factor for metal ion extraction |
| Target Compound Data | Higher separation factors (Secondary alcohol class) |
| Comparator Or Baseline | Primary alcohols (Lower separation factors) |
| Quantified Difference | Statistically significant increase in separation factor for secondary alcohols |
| Conditions | TODGA extractant in nitric acid medium |
Maximizes the purity of high-value target metals during complex hydrometallurgical recovery or nuclear waste partitioning workflows.
The longer C10 chain of 2-decanol provides a stronger hydrophobic barrier against short-chain polar molecules compared to C8 analogs. In aqueous-organic extraction systems, the equilibrium distribution coefficient (KDE) for ethanol is 0.0172 for 2-decanol, compared to 0.112 for 2-octanol [1].
| Evidence Dimension | Equilibrium distribution coefficient for ethanol (KDE) |
| Target Compound Data | KDE = 0.0172 |
| Comparator Or Baseline | 2-Octanol (KDE = 0.112) |
| Quantified Difference | 84.6% lower distribution coefficient for ethanol |
| Conditions | Aqueous-organic biphasic extraction at 33 °C |
Ensures enhanced rejection of polar impurities or co-solvents into the aqueous phase when extracting highly hydrophobic target molecules.
Due to its melting point of -6 to -4 °C, 2-decanol is a highly effective solvent for temperature-sensitive organic reactions requiring sub-ambient cooling, where 1-decanol would freeze and disrupt mass transfer.
Utilized as a co-solvent or target in scCO2 extraction processes, where its lower phase transition pressure compared to primary alcohols enables more energy-efficient, lower-pressure operations [1].
Deployed as a specialized diluent in liquid-liquid extraction (e.g., with TODGA) for the separation of rare earth elements or actinides, leveraging the secondary hydroxyl group to achieve higher separation factors than primary alcohol diluents [2].
Applied in biphasic extraction workflows where the exclusion of short-chain polar organics (like ethanol) is critical, utilizing its low distribution coefficient compared to shorter-chain alcohols like 2-octanol [3].
Irritant